Lespedezaflavanone D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(20(28)10-18(15)26)23-12-22(30)24-21(29)11-19(27)16(25(24)31-23)8-6-14(3)4/h5-6,9-11,23,26-29H,7-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPAENNCXAVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Botanical Origins in Academic Research
Natural Sources and Isolation Contexts
Genus Lespedeza Species
The genus Lespedeza is a significant source of unique flavanones, with several species having been phytochemically investigated, leading to the discovery of a series of compounds named after the genus.
Research indicates that Lespedeza davidii is a primary source of various lespedezaflavanones. While the initial isolation of "Lespedezaflavanone D" is not explicitly detailed in readily available literature, its synonym, Euchrestaflavanone B , has been associated with this genus. Seminal work on the root bark of Lespedeza davidii led to the isolation of two new flavanones: 6,8-di-γ,γ-dimethylallyl-4′-methoxy-5,7,2′-trihydroxy-(2S)-flavanone (Lespedezaflavanone A) and 8,3′-di-γ,γ-dimethylallyl-5,7,4′-trihydroxy-(2S)-flavanone. These discoveries highlighted L. davidii as a rich source of structurally diverse, prenylated flavonoids.
Lespedeza cuneata, commonly known as Chinese bushclover, has been extensively studied for its flavonoid content. However, research has primarily focused on other classes of flavonoids. Studies have successfully isolated compounds such as 7-O-glucosyllaburnetin, kaempferol-3-O-β-D-galactopyranoside, kaempferol-3-O-α-L-rhamnoside, vitexin, and isovitexin (B1672635) from the aerial parts of the plant. Further investigations into the roots of L. cuneata yielded two other new flavonoids, but not this compound. At present, there is no direct scientific literature confirming the isolation of this compound from Lespedeza cuneata.
Phytochemical studies have been conducted on other species within the Lespedeza genus, revealing a variety of flavonoid structures. For instance, research on Lespedeza formosa has led to the isolation of Lespedezaflavanone F and Lespedezaflavanone G. Similarly, species like Lespedeza bicolor and Lespedeza homoloba have been found to contain various isoflavonoids and other phenolic compounds. These findings underscore the genus as a prolific producer of flavonoids, although this compound has not been specifically reported from these other species.
Table 1: Flavonoids Identified in Researched Lespedeza Species
Other Plant Families and Genera
The search for this compound and structurally similar compounds is not limited to the Lespedeza genus.
Maclura pomifera, commonly known as the Osage orange, belongs to the Moraceae family. This plant is a well-documented source of prenylated isoflavones, notably osajin (B1677503) and pomiferin, which are abundant in its fruit. Extensive phytochemical analysis of its stems and leaves has also revealed a variety of other prenylated flavonoids. However, despite its richness in similar classes of compounds, there is currently no scientific evidence to suggest that this compound is a natural constituent of Maclura pomifera.
Table 2: Compound Names Mentioned in the Article
Propolis as a Source of Related Prenylflavonoids
Propolis, a resinous mixture produced by honeybees from plant exudates, is a notable source of prenylflavonoids, a category of compounds structurally related to this compound. The chemical composition of propolis is highly dependent on the local flora and geographical location. nih.gov Research has shown that propolis from various global regions contains a diverse array of these compounds.
For instance, propolis from the Pacific region, including Okinawa and Taiwan, is characterized by its high content of prenylated flavanones. nih.gov Similarly, propolis from Chiang Mai, Thailand, has been found to contain numerous prenylflavonoids, including Lespedezaflavanone C. researchgate.net While not exclusively this compound, the presence of these related structures in propolis highlights it as a significant natural reservoir of prenylated flavonoids. The prenyl groups on these flavonoids are noted for enhancing their biological activities. nih.gov
Table 1: Occurrence of Related Prenylflavonoids in Propolis from Various Regions
| Region | Identified Related Prenylflavonoids | Potential Botanical Source |
|---|---|---|
| Okinawa, Japan | Prenylated flavanones nih.gov | Macaranga spp. nih.gov |
| Taiwan | Prenylated flavanones nih.gov | Not specified |
| Chiang Mai, Thailand | Lespedezaflavanone C, 8-prenylnaringenin, and others researchgate.net | Not specified |
| Brazil | Prenylated flavonoids nih.gov | Baccharis dracunculifolia, Dalbergia ecastaphyllum nih.gov |
| Pacific Region (general) | Geranyl flavanones nih.gov | Not specified |
Phytogeographical Distribution of Source Plants in Research
The primary plant source associated with this compound and its analogs is Lespedeza cuneata, also known as Chinese bushclover. wikipedia.orginvasiveplantatlas.org The phytogeographical distribution of this plant is extensive.
Lespedeza cuneata is native to a broad region in Eastern Asia, including China, Japan, Korea, and the Himalayas. wikipedia.orginvasiveplantatlas.org Its natural habitat includes roadsides and mountain slopes. wikipedia.org
The plant has also been introduced to numerous other parts of the world, including the United States, South Africa, Brazil, Canada, and Mexico. wikipedia.org It was first introduced to the U.S. in 1896 for purposes such as erosion control and as forage for livestock. wikipedia.org Due to its aggressive growth and ability to outcompete native flora, it is now considered an invasive species in many regions, including much of the southeastern United States and is listed as an invasive alien species of Union concern in Europe. wikipedia.orginvasiveplantatlas.orgreabic.net
**Table 2: Phytogeographical Distribution of *Lespedeza cuneata***
| Status | Regions and Countries |
|---|---|
| Native Range | Eastern Asia (China, Japan, Korea), India, Pakistan, Afghanistan, Himalayas, Australia wikipedia.org |
| Introduced Range | United States, South Africa, Brazil, Canada, Mexico, European Union (first recorded in Belgium, 2022) wikipedia.orgreabic.net |
Table of Mentioned Chemical Compounds
Isolation and Purification Methodologies in Lespedezaflavanone D Research
Chromatographic Separation Strategies for Lespedezaflavanone D
Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and achieving high purity.
Column Chromatography Applications
Column chromatography is a foundational technique for separating mixtures of natural products, including flavonoids column-chromatography.comijcrt.orgscielo.brtjpr.org. It relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina) packed in a column and a mobile phase (solvent system) that moves through it.
Stationary Phase: Silica gel is the most common stationary phase due to its versatility and ability to separate compounds based on polarity column-chromatography.comijcrt.orgcolumn-chromatography.comglobalresearchonline.net. Other stationary phases like polyamide, Sephadex LH-20, and resins are also utilized depending on the specific separation needs column-chromatography.comscielo.brrsc.orgmdpi.comscielo.br.
Mobile Phase: The choice of mobile phase is crucial and often involves a gradient elution, starting with less polar solvents and gradually increasing polarity to elute compounds of increasing polarity column-chromatography.combiotage.com.
Fraction Monitoring: Fractions collected from the column are typically analyzed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound column-chromatography.com.
High-Performance Liquid Chromatography (HPLC) in Isolation and Fractionation
HPLC is a powerful and widely used technique for the precise separation, identification, and purification of flavonoids due to its high resolution, sensitivity, and speed scielo.brrsc.orgmdpi.comauctoresonline.orgtandfonline.comcaldic.comnih.govmuni.czmuni.cz.
Preparative HPLC: For isolating pure compounds, preparative HPLC is employed. This involves using larger columns and higher flow rates compared to analytical HPLC to process larger quantities of sample scielo.brrsc.orgmdpi.comtandfonline.comnih.gov.
Reverse-Phase HPLC (RP-HPLC): RP-HPLC, typically using C18 bonded silica columns, is highly effective for separating flavonoids based on their hydrophobicity rsc.orgauctoresonline.orgtandfonline.comnih.gov.
Mobile Phase Systems: Common mobile phases for flavonoid separation by RP-HPLC include mixtures of water with organic solvents like methanol (B129727) or acetonitrile, often with modifiers such as acetic acid or formic acid rsc.orgmdpi.comauctoresonline.orgtandfonline.comnih.gov. The specific composition of the mobile phase and the gradient elution profile are optimized based on the compounds being separated.
Thin-Layer Chromatography (TLC) in Isolation and Monitoring
TLC is an essential tool throughout the isolation process, serving multiple purposes globalresearchonline.netresearchgate.netcmfri.org.in.
Monitoring Fraction Purity: TLC is routinely used to monitor the progress of column chromatography, allowing researchers to determine which fractions contain the desired compound and to assess the purity of collected fractions column-chromatography.comglobalresearchonline.netresearchgate.netcmfri.org.in.
Preliminary Screening: It can be used for the initial screening of plant extracts to identify the presence of flavonoids and to guide the selection of appropriate solvent systems for column or flash chromatography ijcrt.orgcolumn-chromatography.comglobalresearchonline.net.
Identification: By comparing the retention factor (Rf) values of separated spots with those of known standards run on the same plate, TLC aids in the preliminary identification of compounds researchgate.netcmfri.org.inresearchgate.net.
Advanced Chromatographic Approaches in Flavonoid Research
Beyond standard column chromatography, advanced techniques offer enhanced speed and efficiency.
Flash chromatography is a rapid and efficient form of column chromatography that significantly speeds up the separation process compared to traditional gravity-fed column chromatography ijcrt.orgcolumn-chromatography.comchromtech.com.
Mechanism: It utilizes pressurized gas (typically air or nitrogen) to drive the mobile phase through the column, which is usually packed with silica gel particles of a slightly smaller size (e.g., 250–400 mesh) than those used in traditional columns ijcrt.org. This increased pressure and flow rate lead to faster elution and sharper peaks ijcrt.orgchromtech.com.
Workflow Integration: Flash chromatography is often guided by TLC analysis, where TLC is used to determine the optimal solvent system for the flash chromatography separation ijcrt.orgcolumn-chromatography.com. This combined approach streamlines the purification of natural products column-chromatography.combiotage.com.
Data Table: Representative Chromatographic Conditions for Flavonoid Isolation
Centrifugally Accelerated Thin-Layer Chromatography (CTLC)
Centrifugally Accelerated Thin-Layer Chromatography (CTLC) is a preparative chromatographic technique that leverages centrifugal force to enhance the separation of multi-component systems phytojournal.comresearchgate.net. This method utilizes a stationary phase coated onto a rotating rotor, with the mobile phase applied to the center. The centrifugal action accelerates the solvent flow through the adsorbent layer, leading to the formation of circular bands of separated components phytojournal.comresearchgate.netvelocityscientific.com.au. Instruments like the Chromatotron or Cyclograph System are designed for CTLC, offering advantages such as rapid separations, typically completed within 20 minutes, and the ability to process larger sample loads than standard Thin-Layer Chromatography (TLC) plates phytojournal.comresearchgate.netvelocityscientific.com.au. CTLC is particularly valuable for the initial fractionation of complex plant extracts, allowing for the rapid isolation of enriched fractions containing potential target compounds like this compound.
Radial Chromatography
Radial chromatography, also known as circular or horizontal paper chromatography, is a technique where the sample is applied as a spot at the center of a round piece of chromatography paper. The solvent is introduced at this central point and moves radially outwards by capillary action, separating the mixture components into concentric arcs biozoomer.comredalyc.org. This method is recognized for its speed, simplicity, and cost-effectiveness, making it suitable for initial screening and fractionation of extracts biozoomer.comredalyc.org. While often performed on paper, the principles of radial separation can be adapted to other stationary phases, offering a rapid means to divide complex mixtures into simpler fractions for further analysis.
Medium-Pressure Column Chromatography (MPLC)
Medium-Pressure Column Chromatography (MPLC) occupies a crucial space between gravity-fed column chromatography and high-pressure liquid chromatography (HPLC). It utilizes columns packed with stationary phases, operating at pressures that allow for faster flow rates and improved separation efficiency compared to traditional column chromatography, without requiring the high pressures or specialized equipment of HPLC qau.edu.pkecomsro.combio-rad.com. MPLC systems are versatile and can be employed for both method development and preparative-scale purifications. The use of pre-packed columns or the ability to pack custom resins makes MPLC adaptable for isolating compounds like this compound from various plant matrices ecomsro.combio-rad.com.
Semi-Preparative and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern chemical separation, and its semi-preparative and preparative scales are indispensable for isolating pure compounds in quantities sufficient for detailed analysis and characterization dlsu.edu.phthermofisher.comuhplcs.comlcms.czshimadzu.comrestek.comresearchgate.netwaters.com. Semi-preparative HPLC bridges the gap between analytical and preparative scales, allowing for the purification of moderate amounts of material, while preparative HPLC is designed for isolating substantial quantities. These methods utilize larger diameter columns and higher flow rates than analytical HPLC to accommodate increased sample loads, coupled with fraction collectors to isolate the purified compounds dlsu.edu.phthermofisher.comuhplcs.comshimadzu.comrestek.com. The development of separation methods on an analytical scale is often transferable to semi-preparative or preparative systems, optimizing efficiency and reducing costs lcms.czwaters.com. For this compound, these techniques would be employed in the final stages of purification to obtain a highly pure sample.
Bioactivity-Guided Fractionation Approaches in this compound Discovery
Bioactivity-guided fractionation is a systematic approach fundamental to the discovery of bioactive natural products, including compounds like this compound ontosight.ainih.govmdpi.commdpi.com. This strategy involves the sequential extraction and fractionation of a plant material, with each fraction being tested for a specific biological activity. The process typically begins with a crude extract, which is then subjected to separation techniques such as MPLC or CTLC to yield several fractions ontosight.aimdpi.commdpi.com. These fractions are then screened using relevant bioassays (e.g., enzyme inhibition, cytotoxic assays, etc.). Fractions exhibiting significant activity are further purified using more refined methods, such as preparative HPLC, to isolate the specific compound responsible for the observed effect ontosight.ainih.govmdpi.commdpi.com. This iterative process of separation and bioassay allows researchers to pinpoint and isolate target molecules like this compound from complex mixtures.
Compound List:
| Compound Name |
| This compound |
Illustrative Data Table from a Hypothetical Bioactivity-Guided Fractionation Process:
| Fraction ID | Primary Isolation Method | Eluent/Solvent System (Example) | TLC Rf (Example) | Bioactivity Assay Result (e.g., % Inhibition) | Purity (%) |
| Crude Extract | N/A | N/A | N/A | Moderate (e.g., 40%) | <5% |
| Frac. 1 | MPLC | Hexane:Ethyl Acetate (B1210297) (9:1) | 0.82 | Low (e.g., 15%) | 15% |
| Frac. 2 | MPLC | Hexane:Ethyl Acetate (7:3) | 0.55 | High (e.g., 75%) | 40% |
| Frac. 2A | Semi-Prep HPLC | Acetonitrile:Water (60:40) | N/A | High (e.g., 80%) | 70% |
| Frac. 2A.1 | Prep HPLC | Acetonitrile:Water (55:45) | N/A | Very High (e.g., 92%) | >95% |
Structural Elucidation and Analytical Characterization in Lespedezaflavanone D Research
Spectroscopic Methods for Structure Determination
The structural elucidation of Lespedezaflavanone D relies on a suite of sophisticated spectroscopic techniques that provide complementary information about its molecular architecture.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns, which can further support structural assignments.
ESI-MS is a soft ionization technique commonly used for polar and thermally labile compounds like flavanones. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, allowing for the determination of the molecular weight. researchgate.netnih.govresearchgate.netarxiv.orgopenagrar.demdpi.com In the case of this compound, ESI-MS would provide the mass-to-charge ratio (m/z) of its molecular ion, offering a primary piece of evidence for its molecular formula. Tandem mass spectrometry (MS/MS) can also be performed, where the selected molecular ion is fragmented, and the resulting fragment ions are analyzed to deduce structural features.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of molecular ions, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition (molecular formula) of this compound. By comparing the experimentally measured accurate mass with theoretical masses of possible molecular formulas, researchers can confirm or establish the exact chemical formula of the compound. acs.orgresearchgate.netwisc.eduhmdb.ca For instance, a calculated exact mass for a proposed flavanone (B1672756) structure can be compared against the measured m/z value.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds mdpi.comthermofisher.com. In the context of natural product research, GC-MS is invaluable for analyzing complex mixtures extracted from plant sources, enabling the identification of individual phytochemical constituents. The process involves the separation of compounds based on their boiling points and polarity as they pass through a chromatographic column, followed by ionization and fragmentation in a mass spectrometer thermofisher.com. The resulting mass spectra act as unique fingerprints, allowing for the identification of compounds by comparing them against spectral libraries mdpi.comthermofisher.com. For this compound, GC-MS can be utilized to confirm its presence in extracts and to provide preliminary structural information based on its fragmentation patterns.
Table 1: Typical GC-MS Parameters for Natural Product Analysis
| Parameter | Description |
| Chromatograph | Shimadzu GCMS TQ 8040 system mdpi.com or similar gas chromatograph. |
| Column | Capillary column (e.g., HP-INNOWAX mdpi.com, Rxi-5MS mdpi.com) with specific dimensions (e.g., 30 m × 0.25 mm i.d.). |
| Carrier Gas | Inert gas such as Helium (99.99% purity) mdpi.com. |
| Ionization | Electron Ionization (EI) or Chemical Ionization (CI). |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Detection | Full scan mode or Selected Ion Monitoring (SIM) mode. |
| Temperature | Programmed temperature ramp for optimal separation. |
Ultraviolet-Visible (UV/VIS) Spectroscopy
Ultraviolet-Visible (UV/VIS) spectroscopy is a fundamental analytical technique used to study compounds that possess chromophores – molecular groups capable of absorbing light in the UV or visible regions of the electromagnetic spectrum msu.eduwikipedia.orgresearchgate.net. For flavonoids, which typically contain conjugated π-electron systems, UV-Vis spectroscopy is particularly informative, revealing characteristic absorption bands that relate to their structural features nih.govpan.olsztyn.pl. Flavonoids generally exhibit two major absorption bands: Band I, typically in the 300-380 nm range, and Band II, in the 240-295 nm range nih.gov. These bands are influenced by the substitution patterns on the A, B, and C rings of the flavonoid structure nih.gov. By analyzing the absorption maxima and intensities, UV-Vis spectroscopy can aid in the identification and purity assessment of this compound, supporting its structural characterization.
Table 2: Typical UV/VIS Absorption Bands for Flavonoids
| Absorption Band | Typical Wavelength Range (nm) | Chromophoric Origin (General) |
| Band I | 300 – 380 | B-ring substitution, C-ring |
| Band II | 240 – 295 | A-ring substitution, C-ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a non-destructive technique that probes the vibrational modes of molecules, providing detailed information about the functional groups present vscht.czpressbooks.publibretexts.orgscribd.comupc.edu. Each functional group absorbs IR radiation at specific, characteristic wavenumbers, generating a unique spectral "fingerprint" for a given compound pressbooks.pubscribd.com. For this compound, IR spectroscopy can confirm the presence of key functional groups inherent to its flavanone structure, such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic C=C bonds ptfarm.plirb.hr. The specific positions and intensities of these absorption bands are critical for structural elucidation and compound identification.
Table 3: Characteristic IR Absorption Bands Relevant to Flavonoids
| Functional Group | Typical Wavenumber (cm⁻¹) | Band Description |
| O-H stretch | 3200 – 3600 (broad) | Hydroxyl group |
| C-H stretch | 2850 – 3000 | Alkane/Aromatic |
| C=O stretch | 1650 – 1750 | Carbonyl group |
| C=C stretch | 1500 – 1650 | Aromatic rings |
| C-O stretch | 1000 – 1300 | Ether/Alcohol |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules nih.govspectroscopyasia.commtoz-biolabs.commosbri.euphotophysics.com. This method is indispensable for determining the absolute configuration (AC) of stereogenic centers within a molecule. For chiral natural products like this compound, CD spectroscopy provides a direct means to establish its three-dimensional structure. The process typically involves comparing the experimental CD spectrum of the compound with theoretically calculated spectra derived from quantum chemical methods or with the spectra of structurally related compounds with known configurations nih.govspectroscopyasia.commtoz-biolabs.com. This comparative analysis allows for the assignment of the absolute stereochemistry of this compound.
Table 4: Application of CD Spectroscopy in Absolute Configuration Determination
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) | Measures differential absorption of left vs. right circularly polarized light by chiral chromophores. | Determines the absolute configuration of stereogenic centers. |
| Methodology | Comparison of experimental spectra with calculated spectra or known standards. | Assigns the specific spatial arrangement of atoms. |
Advanced Analytical Methodologies for Compound Characterization
Beyond the fundamental spectroscopic techniques, advanced analytical methodologies offer further insights into the composition and properties of this compound.
GC-sIR for Mixture Analysis
Gas Chromatography coupled with Infrared Spectroscopy (GC-IR), or its variant GC-sIR (using supercritical fluid as the mobile phase), is employed for the detailed analysis of complex mixtures pan.olsztyn.pl. GC-IR combines the powerful separation capabilities of gas chromatography with the identifying power of infrared spectroscopy. After components are separated by GC, their infrared spectra are acquired, allowing for the identification of individual compounds within the mixture based on their functional group signatures pan.olsztyn.pl. This technique is particularly useful for characterizing complex natural product extracts where multiple related compounds may be present, enabling the elucidation of the specific spectral characteristics of this compound even when present in a mixture.
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive technique primarily used for elemental analysis wikipedia.orgnih.govspringernature.comanalytik-jena.com. It involves ionizing a sample in an inductively coupled plasma and then detecting the resulting ions based on their mass-to-charge ratio (m/z) wikipedia.organalytik-jena.com. ICP-MS is capable of detecting a wide range of elements, including metals and some non-metals, at trace and ultra-trace levels wikipedia.orgnih.govanalytik-jena.comspectroscopyonline.com. While this compound is an organic molecule and its structure is primarily determined by spectroscopic methods like NMR, IR, and MS, ICP-MS could be employed to assess the purity of isolated this compound by detecting any trace elemental impurities or to analyze for associated metal ions if the compound is studied in the context of metal complexes.
Table 5: ICP-MS Capabilities for Elemental Analysis
| Capability | Description |
| Analyte Detection | Elements across the periodic table (metals, metalloids, some non-metals) wikipedia.organalytik-jena.com. |
| Sensitivity | Detection limits in the parts per trillion (ppt) range imt-nord-europe.fr. |
| Precision & Speed | High precision and rapid multi-elemental analysis wikipedia.orgnih.govanalytik-jena.comspectroscopyonline.com. |
| Applications | Trace element analysis in biological fluids, environmental samples, pharmaceutical quality control (e.g., heavy metal detection) wikipedia.orgnih.govanalytik-jena.com. |
| Hyphenation | Can be coupled with chromatography (e.g., GC-ICP-MS, LC-ICP-MS) for speciation studies wikipedia.orgnih.gov. |
High-Performance Thin-Layer Chromatography (HPTLC) in Analytical Characterization
High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced evolution of traditional Thin-Layer Chromatography (TLC), offering enhanced separation efficiency, increased sensitivity, and superior quantitative capabilities forensicspedia.comresearchgate.net. This technique is widely recognized as a powerful tool for the analysis of natural products, including phytochemicals like flavonoids, due to its versatility, cost-effectiveness, and ability to handle complex mixtures with minimal sample preparation forensicspedia.comresearchgate.netcabr.ie.
In the context of characterizing compounds such as this compound, HPTLC serves multiple analytical functions:
Identification and Fingerprinting: HPTLC allows for the creation of characteristic "fingerprints" of plant extracts. By comparing the migration patterns (Rf values) and spectral profiles of compounds in a sample extract against those of known standards, the presence of specific compounds, including this compound, can be tentatively identified researchgate.netwisdomlib.org.
Purity Assessment: The high resolution of HPTLC enables the separation of closely related compounds, facilitating the assessment of the purity of isolated this compound or its presence in complex extracts. Impurities or degradation products can be visualized and quantified forensicspedia.comcabr.ie.
Quantitative Analysis: HPTLC, when coupled with densitometric detection, allows for the precise quantification of analytes. Calibration curves generated from reference standards enable the determination of the concentration of this compound in a sample forensicspedia.comresearchgate.net.
Screening and Quality Control: HPTLC is invaluable for the rapid screening of multiple samples and for the quality control of herbal raw materials and finished products derived from Lespedeza species. It aids in verifying the authenticity and consistency of botanical preparations researchgate.netcabr.iewisdomlib.orgnih.gov.
Derivatization for Enhanced Visualization: For compounds that may not possess strong chromophores, post-chromatographic derivatization can be employed. Reagents like aluminum chloride (AlCl₃) are commonly used to visualize flavonoids on HPTLC plates, often resulting in characteristic color changes or shifts in absorbance maxima, thereby aiding in their identification mdpi.com.
Table 1: Typical HPTLC Parameters for Flavonoid Analysis
| Parameter | Description/Example |
| Stationary Phase | Silica (B1680970) gel 60 F254 (normal phase) or RP-18 F254s (reverse phase) |
| Mobile Phase | e.g., Ethyl acetate (B1210297)/Methanol (B129727)/Water/Formic acid mixtures (normal phase) |
| e.g., Acetonitrile/Water/Formic acid mixtures (reverse phase) | |
| Sample Application | Automatic spotter (e.g., CAMAG ATS) or manual applicator |
| Development | Saturated chamber with appropriate solvent system; controlled temperature/humidity |
| Detection | UV-Vis scanner (e.g., at 254 nm, 365 nm, or specific wavelengths for flavonoids) |
| Derivatization | e.g., AlCl₃ spray for visualization of flavonoids (bathochromic shift) |
Method Development and Optimization in Analytical Chemistry Research
The successful application of HPTLC for the analysis of this compound, or any natural product, relies heavily on meticulous method development and optimization. This process ensures that the analytical method is selective, sensitive, accurate, precise, and robust, capable of reliably separating and quantifying the target analyte within a complex matrix.
Key aspects of method development and optimization for HPTLC analysis of flavonoids typically involve:
Stationary Phase Selection: Choosing between normal-phase (silica gel) or reversed-phase (e.g., C18) stationary phases is critical. Reversed-phase HPTLC, for instance, can offer better separation for more polar compounds or when analyzing complex mixtures where compound polarity varies significantly nih.gov.
Mobile Phase Optimization: The composition of the mobile phase is paramount for achieving optimal separation. This involves systematically varying the ratios of organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and aqueous components (e.g., water, buffer solutions, acids like formic acid) to achieve baseline separation of this compound from other co-existing compounds nih.gov. The goal is to find a mobile phase that provides adequate resolution and appropriate Rf values for the target compounds.
Sample Preparation: The extraction procedure and sample cleanup steps must be optimized to efficiently extract this compound while minimizing the co-extraction of interfering substances. Factors such as solvent choice, extraction time, and temperature are crucial nih.govpreprints.org.
Detection Wavelength Selection: For UV-Vis detection, identifying the optimal wavelength(s) is essential. Flavonoids typically exhibit characteristic absorption maxima in the UV region (e.g., around 250-380 nm), and selecting these wavelengths enhances sensitivity and selectivity mdpi.comnih.gov. Using multiple wavelengths or spectral scanning can provide more comprehensive information.
Derivatization Strategy: If derivatization is used, the choice of reagent and application method (e.g., spraying, dipping) must be optimized to ensure efficient and reproducible reaction with the target flavonoids without causing degradation or excessive diffusion mdpi.com.
Validation: Once optimized, the method must be validated according to established guidelines to confirm its suitability for its intended purpose. Parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are assessed nih.gov.
Through systematic optimization of these parameters, an HPTLC method can be developed that provides reliable and reproducible analytical data for this compound, supporting its characterization and quality assessment in research and development.
Table 2: Illustrative HPTLC Analytical Results for Representative Flavonoids
| Compound | Rf Value (Hypothetical) | Peak Area (Arbitrary Units) | Purity (e.g., Peak Purity Index) |
| Rutin | 0.55 | 15,000 | 0.98 |
| Quercetin (B1663063) | 0.70 | 12,000 | 0.97 |
| Kaempferol | 0.82 | 10,000 | 0.96 |
| This compound | 0.65 | 11,500 | 0.97 |
Note: Rf values and peak areas are illustrative and would depend on the specific HPTLC method and sample matrix.
Chemical Synthesis and Derivatization in Lespedezaflavanone D Research
Synthetic Pathways for Lespedezaflavanone D and Related Flavanones
While the specific total synthesis of this compound has not been extensively detailed in publicly available research, the synthetic routes established for structurally similar compounds, such as Lespedezaflavanone B, provide a clear and applicable blueprint. The general approach involves the sequential construction of the flavanone (B1672756) skeleton followed by the introduction of the characteristic prenyl groups.
The synthesis of prenylated flavanones is inherently a multi-step process that begins with simple, commercially available precursors. For instance, the synthesis of Lespedezaflavanone B involves a linear sequence of reactions to build the core structure and introduce the necessary functional groups. This multi-step nature allows for the systematic construction of molecular complexity.
A common and crucial step in the synthesis of flavanones is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025). ias.ac.inmdpi.com This base-catalyzed reaction forms a chalcone (B49325) intermediate, which serves as the direct precursor to the flavanone core. In the synthesis of Lespedezaflavanone B, 2-hydroxy-4,6-di-(methoxymethoxy)acetophenone is condensed with 4-methoxymethoxy-3-(3-methyl-2-butenyl)benzaldehyde to yield the corresponding chalcone. ias.ac.in
The transformation of the chalcone intermediate into the flavanone skeleton is typically achieved through an intramolecular cyclization. This reaction is often facilitated by heating the chalcone in the presence of a base, such as sodium acetate (B1210297) in ethanol (B145695). ias.ac.in This process leads to the formation of the heterocyclic C ring, establishing the characteristic flavanone structure. For example, the synthesized 2'-hydroxy-4,4',6'-tri-(methoxymethoxy)-3-(3-methyl-2-butenyl)chalcone is cyclized to its corresponding flavanone. ias.ac.in
Protective groups are frequently employed in organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of Lespedezaflavanone B, methoxymethyl (MOM) ethers are used to protect the hydroxyl groups on the phenolic precursors. The final step in the synthesis is the removal of these protective groups, a process known as demethoxymethylation, which is typically accomplished by treatment with an acid, such as hydrochloric acid in methanol (B129727), to yield the final natural product. ias.ac.in
The introduction of prenyl groups is a defining feature in the synthesis of many bioactive flavonoids. Prenylation can be achieved at various stages of the synthetic sequence. In the synthesis of Lespedezaflavanone B, a prenyl group is already present on the benzaldehyde precursor. ias.ac.in An alternative strategy involves the direct prenylation of a chalcone intermediate. For example, a 2'-hydroxychalcone (B22705) can be reacted with prenyl bromide in the presence of a base like potassium hydroxide (B78521) in methanol to introduce one or more prenyl moieties onto the molecule. ias.ac.in This reaction can sometimes lead to a mixture of mono- and di-prenylated products, which then require separation.
Total Synthesis Efforts for Related Lespedezaflavanones (e.g., Lespedezaflavanone-A, Lespedezaflavanone-B)
The synthesis commences with the protection of the hydroxyl groups of phloroacetophenone and 4-hydroxybenzaldehyde (B117250) using methoxymethyl chloride. The protected 4-hydroxybenzaldehyde is then prenylated using prenyl bromide. ias.ac.in The resulting prenylated benzaldehyde is subsequently condensed with the protected acetophenone (B1666503) to form the key chalcone intermediate. This chalcone can then be further prenylated if desired. The crucial cyclization to the flavanone is achieved with sodium acetate in ethanol. The final step involves the removal of the methoxymethyl protecting groups to afford Lespedezaflavanone B. ias.ac.in
A summary of the key steps in the synthesis of Lespedezaflavanone B is presented in the table below.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-hydroxy-4,6-di-(methoxymethoxy)acetophenone, 4-methoxymethoxy-3-(3-methyl-2-butenyl)benzaldehyde | Ethanolic KOH | 2'-hydroxy-4,4',6'-tri-(methoxymethoxy)-3-(3-methyl-2-butenyl) chalcone |
| 2 | 2'-hydroxy-4,4',6'-tri-(methoxymethoxy)-3-(3-methyl-2-butenyl) chalcone | Sodium acetate, Ethanol, Heat | 5,7,4'-tri-(methoxymethoxy)-8-(3-methyl-2-butenyl)flavanone |
| 3 | 5,7,4'-tri-(methoxymethoxy)-8-(3-methyl-2-butenyl)flavanone | 3N HCl, Methanol, Heat | Lespedezaflavanone B |
This successful synthesis not only confirms the structure of Lespedezaflavanone B but also provides a versatile platform for the synthesis of other related prenylated flavanones, including potentially this compound, through the use of appropriately substituted starting materials.
Synthetic Modification and Analog Generation for Structure-Activity Relationship Studies
While extensive research dedicated specifically to the synthetic modification of this compound is limited in publicly available literature, the generation of analogs for structure-activity relationship (SAR) studies follows established principles in flavonoid chemistry. SAR studies are crucial for identifying the specific structural features of a molecule that are responsible for its biological activity. By synthesizing a series of related compounds, or analogs, researchers can systematically alter parts of the molecule—such as the number and position of hydroxyl or prenyl groups—and observe how these changes impact efficacy. This approach helps in designing new compounds with enhanced potency or improved pharmacological profiles.
The synthesis of flavanone analogs typically involves a two-step process. The first step is often a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. This chalcone is then subjected to a cyclization reaction to form the flavanone core structure. nih.gov By varying the substituents on the initial acetophenone and benzaldehyde, a wide array of analogs with different substitution patterns on the A and B rings can be produced. nih.gov
For prenylated flavanones like this compound, synthetic strategies can also involve the introduction of prenyl groups onto a non-prenylated flavanone scaffold or the use of prenylated starting materials. These modifications are particularly important as the lipophilic nature of prenyl groups can significantly influence the compound's interaction with biological membranes and protein targets, often enhancing its bioactivity. rsc.orgresearchgate.net
Research into the SAR of various flavanone derivatives has provided valuable insights that can be extrapolated to understand this compound. For instance, studies on a series of synthesized flavanone derivatives have demonstrated how different substituents on the A and B rings influence anti-inflammatory activity, measured by the inhibition of nitric oxide (NO) production. nih.gov In one such study, the introduction of a carboxyl group on the B-ring was found to significantly increase activity, whereas the presence of methoxy (B1213986) groups on the A-ring slightly decreased it. nih.gov
The key takeaways from SAR studies on the broader class of prenylated flavonoids include:
Role of Prenyl Groups : The addition of prenyl side chains generally increases the lipophilicity of the flavonoid. This modification can enhance the molecule's affinity for cell membranes and improve its biological activity, including cytotoxic, antibacterial, and anti-inflammatory effects. researchgate.net The position of the prenyl group, such as at the C8 position, is often critical for its biological function. researchgate.net
Hydroxylation Pattern : The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are indispensable for various biological activities, including antioxidant and anti-inflammatory functions.
B-Ring Substitution : Modifications to the B-ring can dramatically alter a compound's potency. As seen in related flavanones, substituents like carboxyl groups can enhance anti-inflammatory effects. nih.gov
These general principles guide the synthetic efforts to create novel analogs of this compound, aiming to optimize its therapeutic potential.
Interactive Data Table: SAR of Flavanone Analogs on Nitric Oxide (NO) Inhibition
The following table presents data from a study on synthetic flavanone derivatives, illustrating the structure-activity relationship concerning their anti-inflammatory potential via inhibition of NO production in LPS-induced RAW 264.7 macrophages. nih.gov
| Compound Name | A-Ring Substituents | B-Ring Substituents | NO Inhibition IC₅₀ (µg/mL) nih.gov |
|---|---|---|---|
| Flavanone (4G) | None | None | 0.603 |
| 2'-Carboxy-5,7-dimethoxy-flavanone (4F) | 5,7-dimethoxy | 2'-carboxy | 0.906 |
| 4'-Bromo-5,7-dimethoxy-flavanone (4D) | 5,7-dimethoxy | 4'-bromo | 1.030 |
| 2'-Carboxyflavanone (4J) | None | 2'-carboxy | 1.830 |
| Pinocembrin (Natural Flavanone) | 5,7-dihydroxy | None | 203.60 |
Biosynthetic Pathways and Enzy Mology in Lespedezaflavanone D Research
General Flavonoid Biosynthesis via Phenylpropanoid Pathway
Flavonoids, including the foundational structure of Lespedezaflavanone D, are a significant class of plant secondary metabolites derived from the phenylpropanoid pathway. nih.gov This metabolic route begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.govmdpi.com The general phenylpropanoid pathway consists of three key enzymatic steps that convert phenylalanine into p-coumaroyl-CoA, a critical precursor for all flavonoid classes. nih.govfrontiersin.org
The initial committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govmdpi.com Following this, cinnamic acid 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce 4-coumaric acid (also known as p-coumaric acid). mdpi.comfrontiersin.org The final step of this general pathway involves the activation of 4-coumaric acid by 4-coumarate:CoA ligase (4CL), which attaches a coenzyme A molecule to form p-coumaroyl-CoA. nih.govfrontiersin.orgmdpi.com
This activated molecule, p-coumaroyl-CoA, serves as a crucial branch point, channeling carbon flow into the biosynthesis of various phenolic compounds, including flavonoids. nih.gov For flavonoid synthesis, one molecule of p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) by the enzyme chalcone (B49325) synthase (CHS). mdpi.comresearchgate.net This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. researchgate.netresearchgate.net Subsequently, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically (2S)-naringenin, which is the direct precursor for a wide array of flavonoid subclasses. researchgate.netresearchgate.netnih.gov Naringenin then serves as the substrate for further modifications, such as hydroxylation and, in the case of this compound, prenylation. nih.gov
Table 1: Key Enzymes in the General Phenylpropanoid and Flavonoid Pathways
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |
| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form 4-coumaric acid. frontiersin.org |
| 4-Coumarate:CoA Ligase | 4CL | Activates 4-coumaric acid into p-coumaroyl-CoA. mdpi.com |
| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. researchgate.net |
| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to the flavanone naringenin. researchgate.net |
Specific Enzymatic Steps for Prenylation in Flavanone Biosynthesis
The unique structure of this compound is characterized by the presence of a prenyl group attached to its flavanone skeleton. This modification is a critical step that significantly enhances the biological activity and lipophilicity of the flavonoid molecule. nih.gov The attachment of this prenyl moiety is catalyzed by a class of enzymes known as prenyltransferases (PTs). researchgate.netnih.gov
Prenyltransferases catalyze the transfer of a prenyl group, typically derived from dimethylallyl diphosphate (B83284) (DMAPP) or its isomer isopentenyl diphosphate (IPP), onto the flavonoid backbone. researchgate.net This reaction is essentially a Friedel-Crafts alkylation of the aromatic rings of the flavanone. nih.gov Plant-derived prenyltransferases are often membrane-bound proteins and can exhibit high specificity for both the flavonoid substrate and the position of prenylation. acs.orgnih.gov
Research has identified various aromatic PTs capable of prenylating flavanones. For instance, enzymes isolated from Sophora flavescens (SfN8DT-1) have demonstrated C8-specific prenylation of naringenin. nih.gov While the specific prenyltransferase responsible for the biosynthesis of this compound in Lespedeza species has not been explicitly characterized in the available literature, it would belong to this family of enzymes. Fungal systems have also provided insights into flavanone prenylation, with some microbial PTs showing broader substrate flexibility, making them useful tools for the biotechnological production of prenylated flavonoids. acs.orgnih.gov These enzymes can catalyze prenylation at various positions on the flavanone rings, such as C-6, C-8, or on the B-ring, leading to a diverse array of natural products. researchgate.netnih.gov
Table 2: Examples of Prenyltransferases and Their Activity on Flavonoids
| Enzyme | Source Organism | Substrate(s) | Prenylation Position |
|---|---|---|---|
| SfN8DT-1 | Sophora flavescens | Naringenin | C-8 nih.gov |
| FgPT1 | Fusarium globosum | Naringenin, Hesperetin, Eriodictyol (B191197) | Primarily C-6 nih.gov |
| AnaPT | Fungal | Naringenin, Daidzein | C-3' researchgate.net |
| 7-DMATS | Fungal | Flavanones, Isoflavones | C-6 researchgate.net |
Gene Expression and Regulation of Biosynthetic Enzymes in Source Organisms
The biosynthesis of flavonoids, including complex molecules like this compound, is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes (e.g., PAL, CHS, CHI, PTs) is often coordinated and can be induced by various developmental cues and environmental stimuli. nih.gov While specific research into the gene expression and regulation for this compound biosynthesis in its source organism, Lespedeza bicolor, is limited, general principles from other plant systems provide a framework for understanding this process. mdpi.comnih.gov
In many plants, flavonoid biosynthetic genes are regulated by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. nih.gov These transcription factors can activate or repress the transcription of pathway genes in a tissue-specific manner or in response to external signals such as UV light, pathogen attack, or nutrient deficiency. researchgate.netnih.gov
Studies in various plant species have demonstrated that stress conditions can significantly upregulate the expression of flavonoid pathway genes. For example, in Populus species under drought stress, the expression of genes such as PAL, 4-CL, CHS, F3H, and others was found to increase, leading to the accumulation of phenolic and flavonoid compounds. nih.gov Similarly, treatment with signaling molecules like methyl jasmonate (MeJA) has been shown to induce the expression of flavonoid biosynthetic genes in medicinal plants like Salvia miltiorrhiza. nih.govmdpi.com It is plausible that the expression of the genes responsible for this compound biosynthesis in Lespedeza species is similarly regulated, ensuring the compound is produced when needed for defense or other ecological functions. However, detailed studies are required to identify the specific transcription factors and regulatory networks involved in Lespedeza.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the specific biological activities of this compound according to the requested outline.
Pre-clinical and in vitro studies focusing specifically on this compound and its effects on antioxidant and anti-inflammatory pathways, such as DPPH, FRAP, ABTS, and nitric oxide scavenging assays, or its modulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), have not been identified in the public domain. While research exists for extracts of various Lespedeza species, the specific contributions and activities of the isolated compound this compound in these assays have not been detailed.
Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings for each specified subsection at this time.
Biological Activity Research Pre Clinical and in Vitro Studies for Lespedezaflavanone D
Anti-inflammatory Research
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Microglia Cells
There is no specific information available from the conducted searches detailing the inhibitory effect of Lespedezaflavanone D on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia cells. While studies on extracts from the Lespedeza genus have shown anti-inflammatory properties, the direct action of this compound in this specific cellular context has not been documented in the available literature. For instance, a study on various flavonoids isolated from Lespedeza cuneata demonstrated that some of these compounds could significantly inhibit NO production in LPS-stimulated BV-2 microglia cells, but this compound was not identified among the tested substances. nih.govresearchgate.net
Impact on Inflammatory Pathways (e.g., NF-κB Suppression)
Specific research detailing the impact of this compound on inflammatory pathways, such as the suppression of Nuclear Factor-kappa B (NF-κB), is not available in the current body of scientific literature. Studies on other related compounds, such as 8-methoxybicolosin C from Lespedeza bicolor, have shown the ability to suppress inflammatory responses by inhibiting the nuclear translocation of NF-κB. nih.gov However, similar mechanistic studies have not been published for this compound.
Effects on Adipose Tissue Inflammation in Animal Models
There are no specific animal model studies available that investigate the effects of this compound on adipose tissue inflammation. Research has been conducted on extracts from related plants, such as Lespedeza homoloba, which were found to suppress adipose tissue inflammation and improve the immunosuppressive environment in animal models. nih.gov However, these studies did not isolate this compound as the causative agent for these effects.
Antidiabetic Research
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Activity
No direct evidence or research is available to confirm or deny the activity of this compound as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) ligand. While extracts from certain Lespedeza species have demonstrated significant ligand activity towards PPARγ, the specific contribution of this compound to this activity has not been elucidated. nih.gov
Impact on Lipid Accumulation in Adipocytes (in vitro)
There are no in vitro studies specifically examining the impact of this compound on lipid accumulation in adipocytes, such as the commonly used 3T3-L1 cell line. Research on other flavanone (B1672756) derivatives has shown significant inhibitory effects on adipocyte differentiation and lipid accumulation, but these findings cannot be directly attributed to this compound. researchgate.netmdpi.comnihon-u.ac.jpnih.gov
Regulation of Adiponectin Secretion in Adipocytes (in vitro)
The role of this compound in the regulation of adiponectin secretion in adipocytes in vitro has not been investigated in the available scientific literature. While Lespedeza homoloba extract has been shown to increase adiponectin secretion from 3T3-L1-derived adipocytes, the specific compound responsible for this action was not identified. nih.gov
Effects on Glucose Metabolism Parameters in Animal Models
Direct studies on the effects of isolated this compound on glucose metabolism in animal models are not extensively documented in the current scientific literature. However, research on extracts from Lespedeza bicolor (LBE), a known source of various polyphenolic compounds, has shown potential antidiabetic activities.
In a study using type 2 diabetic mice, supplementation with LBE for 12 weeks resulted in improved glucose tolerance and lower hemoglobin A1c levels. nih.gov The research indicated that LBE supplementation enhanced insulin (B600854) signaling by upregulating proteins like insulin receptor subunit-1 and Akt, and increasing the translocation of glucose transporter 4 (GLUT4) in skeletal muscle. nih.gov Furthermore, the extract appeared to boost mitochondrial biogenesis by activating key regulators of energy metabolism, including SIRT1, SIRT3, SIRT4, and PGC1α. nih.gov These findings suggest that compounds within Lespedeza bicolor extract, potentially including this compound, may help mitigate skeletal muscle damage induced by hyperglycemia by improving energy metabolism. nih.gov Flavonoids as a class, such as kaempferol, have also been shown to ameliorate hyperglycemia in diabetic animal models by suppressing glucose production in the liver. nih.gov
Antimicrobial and Antimycobacterial Research
Extracts from the Lespedeza genus have demonstrated notable antibacterial properties against a variety of bacterial strains. An ethanol (B145695) extract of Lespedeza cuneata was evaluated for its efficacy against Porphyromonas gingivalis, a gram-negative bacterium that is a principal cause of periodontal disease. The extract showed a concentration-dependent inhibitory effect, achieving a 99.98% inhibition of bacterial growth at a concentration of 5 mg/mL and 99.99% inhibition at 10 mg/mL. mdpi.commdpi.com Complete eradication of P. gingivalis was observed at a concentration of 40 mg/mL. mdpi.commdpi.com
Similarly, mouthwash containing Lespedeza cuneata extract demonstrated an ability to significantly reduce the counts of several halitosis-causing bacteria, including P. gingivalis, Treponema denticola, Prevotella intermedia, Prevotella nigrescens, Fusobacterium nucleatum, and Campylobacter rectus. nih.gov Studies on Lespedeza bicolor extracts also showed inhibitory activity against gram-positive (Enterococcus) and gram-negative (Klebsiella pneumoniae) bacteria. researchgate.net The broad antibacterial activity of flavonoids is often attributed to mechanisms such as the inhibition of nucleic acid synthesis and cytoplasmic membrane function. mdpi.comnih.gov
**Table 1: Antibacterial Activity of Lespedeza cuneata Extract Against *P. gingivalis***
| Extract Concentration (mg/mL) | Bacterial Growth Inhibition (%) |
|---|---|
| 5 | 99.98% |
| 10 | 99.99% |
| 40 | 100% (No Detectable CFUs) |
Data sourced from studies on P. gingivalis inhibition. mdpi.commdpi.com
The antifungal potential of Lespedeza extracts has been primarily investigated against Candida albicans, an opportunistic pathogenic yeast. In one study, an 80% ethanol extract of Lespedeza cuneata was tested using the paper disc diffusion method. alliedacademies.orgresearchgate.netalliedacademies.org The results showed clear zones of growth inhibition that increased with the concentration of the extract. alliedacademies.orgresearchgate.net
Another investigation confirmed that the antifungal effect of Lespedeza cuneata extract against C. albicans was both concentration- and time-dependent. annalsofrscb.ro At a concentration of 30 mg/mL, the extract led to the complete extinction of the yeast after 24 hours of application. proquest.com Flavonoids, in general, are known to possess antifungal properties, with compounds like quercetin (B1663063) and naringenin (B18129) being recognized as potent inhibitors of C. albicans. nih.gov
Table 2: Antifungal Activity of Lespedeza cuneata Extract Against Candida albicans (Disc Diffusion Method)
| Extract Concentration (mg/mL) | Diameter of Inhibition Zone (mm) |
|---|---|
| 5 | 10 |
| 10 | 11 |
| 20 | 13 |
Data sourced from disc diffusion assay studies. alliedacademies.orgresearchgate.netalliedacademies.org
While specific studies on the antimycobacterial properties of this compound are scarce, the broader class of flavonoids has been identified as a promising source of antimycobacterial agents. mdpi.comnih.gov These natural compounds are known to inhibit the growth of pathogenic microorganisms, including drug-resistant strains of Mycobacterium tuberculosis. mdpi.com
The mechanisms behind the antimycobacterial action of flavonoids are diverse. Some flavonoids, like apigenin, have been shown to prevent the formation of mycobacterial biofilms. mdpi.comproquest.com Others can inhibit essential cellular processes; for instance, certain flavanones are capable of inhibiting efflux pumps, which bacteria use to expel antibiotics, thereby potentially reversing drug resistance. mdpi.com Research has also demonstrated that flavonoids can interfere with bacterial DNA synthesis by inhibiting enzymes like DNA topoisomerase. proquest.com For example, linaroside (B1246411) and lantanoside, two flavonoids, along with an acetylated derivative, exhibited inhibitory activity against M. tuberculosis H37Rv. tandfonline.com
Antitumor and Cytotoxic Research
Research into the cytotoxic effects of compounds from the Lespedeza genus has shown promising results in various cancer cell lines. A methanol (B129727) extract from the root of Lespedeza bicolor demonstrated dose-dependent inhibition of cell viability in three triple-negative breast cancer (TNBC) cell lines: MDA-MB-231, MDA-MB-468, and BT549. The half-maximal inhibitory concentrations (IC50) were found to be 29.4 μg/mL, 32.83 μg/mL, and 20.28 μg/mL, respectively. nih.gov
Further studies on polyphenolic compounds isolated from the root bark of L. bicolor confirmed selective inhibition of human drug-resistant prostate cancer cells. nih.gov Methanolic extracts from L. bicolor also showed cytotoxic activity against human lung carcinoma (LU-1) and prostate cancer (LNCaP) cell lines. researchgate.net Additionally, compounds isolated from Lespedeza cuneata, including flavonoid glycosides, exhibited weak to moderate cytotoxicity against several human breast cancer cell lines (Bt549, MCF-7, MDA-MB-231, and HCC70). mdpi.com One specific compound, aviculin, was found to induce apoptosis in MCF-7 cells. mdpi.com The general cytotoxic activity of flavonoids against cancer cells is often linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov
Table 3: IC50 Values of Lespedeza bicolor Root Extract on Triple-Negative Breast Cancer Cell Lines
| Cell Line | IC50 (μg/mL) after 48h |
|---|---|
| MDA-MB-231 | 29.4 |
| MDA-MB-468 | 32.83 |
| BT549 | 20.28 |
Data sourced from in vitro cytotoxicity assays. nih.gov
Induction of Apoptosis in Cancer Cells
There is currently no available scientific literature or published research that has investigated the potential of this compound to induce apoptosis in cancer cells. As a result, there are no preclinical or in vitro findings to report on its mechanisms of action or its efficacy in this area.
Neuroprotective Research
A review of existing scientific studies indicates a lack of research into the neuroprotective properties of this compound. Consequently, there is no available data from pre-clinical or in vitro models to suggest or support any neuroprotective effects for this specific compound.
Immunomodulating Research
There is no scientific evidence from pre-clinical or in vitro studies to describe the immunomodulatory activities of this compound. Research into its potential effects on the immune system has not been published, and therefore its role as an immunomodulating agent is unknown.
Mechanism of Action Research for Lespedezaflavanone D
Molecular Interactions with Biomolecules
Protein Binding Studies
There are currently no published studies that investigate the binding interactions of Lespedezaflavanone D with proteins. Research in this area would be crucial to understanding its potential pharmacokinetic and pharmacodynamic properties, including how it is transported and distributed within biological systems and its ability to interact with protein targets.
Enzyme Inhibition Profiles
Detailed investigations into the inhibitory effects of this compound on specific enzymes are not available in the current body of scientific literature.
No studies have been found that assess the inhibitory activity of this compound against xanthine oxidase, an enzyme involved in purine metabolism.
There is no available research on the effects of this compound on enzymes critical for microbial cell wall synthesis, such as D-alanine-d-alanine ligase or Uridine 5′-diphosphategalactopyranosemutase.
The inhibitory potential of this compound against glutamine synthetase, a key enzyme in nitrogen metabolism, has not been documented in any known studies.
Currently, there is no scientific literature describing the interaction or inhibitory effects of this compound on the Fatty Acid Synthase II (FAS-II) pathway, which is essential for bacterial fatty acid synthesis.
Acetylcholinesterase
This compound, a flavonoid compound, has been investigated for its potential role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of this enzyme leads to an increase in acetylcholine levels in synaptic clefts, which can enhance nerve signal transmission. nih.gov This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits. nih.gov
Flavonoids, as a class of compounds, are recognized for their potential to inhibit acetylcholinesterase. nih.govmdpi.com Research has shown that various flavonoids can interact with the active sites of the AChE enzyme, thereby blocking its activity. mdpi.commdpi.com The specific interactions and the degree of inhibition can vary depending on the structure of the flavonoid. nih.gov Studies on compounds with similar structures to this compound have demonstrated dose-dependent inhibition of AChE activity. For instance, in one study, the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for certain flavonoids were determined to be in the micromolar range, indicating significant inhibitory potential. mdpi.com The exploration of this compound's specific binding mode and inhibitory kinetics against acetylcholinesterase is an ongoing area of research to fully understand its therapeutic potential in this context.
Cellular Signaling Pathway Modulation
PPARγ Activation and Downstream Effects
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, lipid metabolism, and inflammation. nih.gov Activation of PPARγ by ligands leads to the transcription of target genes involved in these processes. nih.gov Research has explored the potential of various natural compounds, including those structurally related to this compound, to act as PPARγ agonists.
Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes that regulate lipid uptake and storage, as well as insulin (B600854) sensitivity. nih.gov For example, PPARγ activation has been shown to upregulate the expression of genes involved in fatty acid transport and oxidation. nih.gov Furthermore, ligand-activated PPARγ can suppress the production of inflammatory cytokines by transrepressing the nuclear factor kappa B (NF-κB) pathway. nih.gov This anti-inflammatory effect is a significant downstream consequence of PPARγ activation. researchgate.net Studies have demonstrated that certain saponins, which share some structural similarities with flavonoids, can upregulate the expression of PPARγ in lipopolysaccharide (LPS)-stimulated cells. nih.gov
NF-κB Pathway Suppression
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. semanticscholar.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. mdpi.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This process allows NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory mediators. semanticscholar.org
Research has shown that certain flavonoids can suppress the activation of the NF-κB pathway. semanticscholar.org This suppression can occur through various mechanisms, including the inhibition of IκB phosphorylation and degradation. nih.gov By preventing the degradation of IκB, these compounds effectively block the nuclear translocation of NF-κB, thereby inhibiting the expression of inflammatory genes. nih.govnih.gov For instance, studies on 8-methoxybicolosin C, a flavonoid derivative, demonstrated its ability to suppress IκB phosphorylation and subsequent NF-κB nuclear translocation in lipopolysaccharide (LPS)-induced cells. nih.govnih.gov This suppression of NF-κB activation is a key mechanism underlying the anti-inflammatory properties of these compounds.
Impact on Cytokine Secretion and Gene Expression
The modulation of cellular signaling pathways by compounds like this compound has a direct impact on the secretion of cytokines and the expression of genes involved in the inflammatory response. Cytokines are signaling proteins that play a critical role in regulating immunity and inflammation. nih.gov The NF-κB pathway, in particular, is a major driver of the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov
By suppressing the NF-κB pathway, flavonoids can effectively reduce the gene expression and subsequent secretion of these pro-inflammatory cytokines. nih.govnih.gov Research on related compounds has demonstrated a dose-dependent suppression of the expression of inflammation-related mediators, including inducible nitric oxide synthase (iNOS), nitric oxide (NO), TNF-α, IL-6, and IL-1β. nih.gov This reduction in cytokine production is a key aspect of the anti-inflammatory effects of these molecules. The regulation of cytokine gene expression is a complex process, and the ability of certain compounds to interfere with key inflammatory signaling pathways highlights their therapeutic potential. nih.govmdpi.com
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Reactive oxygen species (ROS) are highly reactive molecules and free radicals that are formed as natural byproducts of cellular metabolism. nih.govmdpi.com While they play roles in cell signaling, excessive levels of ROS can lead to oxidative stress, causing damage to cellular structures. nih.gov Flavonoids are well-known for their antioxidant properties, which include the ability to scavenge ROS. nih.govnih.gov
The ROS scavenging activity of flavonoids is largely attributed to their chemical structure, particularly the presence of hydroxyl groups. nih.gov These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. The antioxidant capacity of different flavonoids can vary depending on the number and position of these hydroxyl groups. nih.gov Studies have shown that polyphenolic extracts from various plant sources exhibit significant scavenging activity against a range of ROS, including the hydroxyl radical, superoxide anion, and hydrogen peroxide. researchgate.net This direct scavenging of ROS is a primary mechanism by which these compounds exert their antioxidant effects.
Influence on Lipid Accumulation and Adiponectin Pathways
This compound and related flavonoids have been investigated for their effects on lipid metabolism and adipocyte function. Adipocytes, or fat cells, play a central role in energy storage and are also endocrine cells that secrete various signaling molecules, including adiponectin. omet-endojournals.ru Adiponectin is a hormone that is inversely correlated with body fat and plays a beneficial role in glucose and lipid metabolism. mdpi.com
Some flavanone (B1672756) derivatives have been shown to inhibit lipid accumulation in adipocytes. nih.govresearchgate.net This effect is often associated with the suppression of adipocyte differentiation, the process by which pre-adipocytes mature into fat-storing cells. nih.gov The master regulator of adipocyte differentiation is PPARγ, and compounds that modulate its activity can influence this process. nih.gov
Effects on Glucose Transporter (GLUT)-4 Expression and Translocation
No specific research is available on the effects of this compound on the expression and translocation of GLUT-4.
Antimicrobial Mechanisms
Inhibition of Biofilm Formation
There is no specific data detailing the mechanisms by which this compound may inhibit biofilm formation.
Efflux Pump Inhibition
Research specifically investigating the role of this compound as an efflux pump inhibitor has not been identified.
Disruption of Cell Wall and Membrane Integrity
There are no available studies that specifically examine the effects of this compound on the integrity of bacterial cell walls and membranes.
Interference with DNA and Protein Synthesis
Specific research on the interference of this compound with bacterial DNA and protein synthesis is not available in the current body of scientific literature.
Structure Activity Relationship Sar Studies of Lespedezaflavanone D and Analogs
Impact of Hydroxyl Group Substitution Patterns (e.g., C5, C7, C3', C5') on Biological Activities
The number and position of hydroxyl (-OH) groups on the flavanone (B1672756) skeleton are critical determinants of biological activity. nih.gov These groups often act as hydrogen bond donors, facilitating interactions with biological targets like enzymes and receptors. nih.gov
The 5,7-dihydroxylation pattern on the A ring is a common feature in active flavanones and is considered important for activities such as anti-MRSA (Methicillin-resistant Staphylococcus aureus) effects. nih.gov The hydroxyl group at the C5 position, in particular, is significant for activity against MRSA. nih.gov In general flavonoid structures, hydroxyl groups at C5 and C7 on the A ring, and C3' and C4' on the B ring, are recognized for their contribution to anti-inflammatory and antioxidant activities. nih.gov Specifically, the presence of hydroxyl groups at the C3' and C5' positions of the B ring has been shown to play a vital role in the neuroprotective, antioxidant, and anti-inflammatory activities of flavones. mdpi.com Molecular docking studies have further corroborated that hydroxyl groups at C5 and C7 are crucial for forming interactions with key residues in enzyme binding pockets. nih.gov
| Hydroxyl Group Position | Associated Biological Activities | Reference |
|---|---|---|
| C5 | Antimicrobial (Anti-MRSA), Anti-inflammatory, Antioxidant | nih.govnih.gov |
| C7 | Antimicrobial, Anti-inflammatory, Antioxidant | nih.govnih.gov |
| C3' | Anti-inflammatory, Neuroprotective, Antioxidant | nih.govmdpi.com |
| C5' | Neuroprotective, Antioxidant, Anti-inflammatory | mdpi.com |
Significance of the C2-C3 Double Bond for Activity
The saturation of the C2-C3 bond is a defining feature of the flavanone skeleton, distinguishing it from flavones which possess a double bond at this position. researchgate.net This structural difference has profound implications for the molecule's conformation and electronic properties, thereby influencing its biological activity.
The presence of a C2=C3 double bond, in conjugation with the 4-oxo group, is a significant factor for the antioxidant activity of many flavonoids. alliedacademies.orgresearchgate.net Studies comparing flavones (with the double bond) to flavanones (without) have shown that the reduction of this bond can lead to a loss of inhibitory activity in pathways such as cyclooxygenase (COX) PGE2 production. alliedacademies.org For anti-inflammatory actions, the C2=C3 double bond has been shown to promote activity. nih.gov However, the influence is not always straightforward. Density functional theory (DFT) studies on antiradical activity suggest that while the C2=C3 bond affects the activity of hydroxyl groups differently across the rings, flavones are not universally stronger antioxidants than flavanones; the effect can be dependent on the specific scavenging mechanism and solvent polarity. bohrium.comnih.gov
Role of Prenyl (C5 isoprenoid) Units in Enhancing Biological Affinity and Membrane Interaction
Prenylation, the attachment of a lipophilic prenyl sidechain, is a key modification in compounds like Lespedezaflavanone D. nih.gov These alkyl groups, often attached at positions ortho to a phenolic hydroxyl group, can significantly modify the pharmacological profile of the flavonoid. nih.gov The lipophilic nature of the prenyl group can enhance the compound's affinity for cell membranes and improve its interaction with hydrophobic pockets in target proteins. This increased lipophilicity can facilitate transport across cellular barriers and improve bioavailability. SAR studies have demonstrated that the removal or relocation of these prenyl groups can lead to a decrease in biological activity, highlighting their importance for target binding and cellular uptake. nih.gov
| Methoxy (B1213986) Group Position | Impact on Activity | Reference |
|---|---|---|
| C4' | Attenuates anti-inflammatory and antioxidant activity | nih.gov |
| C7 | Enhances neuroprotective, antioxidant, and anti-inflammatory activity | mdpi.com |
Correlation Between Flavanone Skeleton and Specific Biological Activities
The flavanone skeleton itself, characterized by the C6-C3-C6 structure with a saturated C2-C3 bond in the C ring, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Flavanones are key intermediates in the biosynthesis of other flavonoid subclasses. researchgate.net This core structure has been associated with a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, cardioprotective, and neuroprotective effects. nih.govmdpi.com For example, the flavanone eriodictyol (B191197) has been reported to have broad biological activities, including skin protection and hepatoprotective effects. mdpi.com The specific arrangement of the two benzene (B151609) rings linked by a heterocyclic pyranone ring confers the ability to interact with numerous biological targets, making the flavanone core a valuable template for drug discovery. nih.gov
Pharmacophore Modeling for Future Drug Design Studies
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govnih.gov A pharmacophore model defines the key steric and electronic properties, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for molecular recognition at a target receptor's binding site. dergipark.org.tr
For a compound like this compound, a pharmacophore model could be developed based on its structure and the structures of other active analogs (ligand-based) or based on the known structure of its biological target (structure-based). researchgate.netmdpi.com This model can then be used as a 3D query to screen large databases of chemical compounds to find novel molecules that match the pharmacophore and are therefore likely to possess similar biological activity. nih.govdergipark.org.tr This approach accelerates the discovery of new lead compounds and helps in optimizing existing ones by guiding chemical modifications to better fit the pharmacophore requirements. nih.gov The integration of pharmacophore models with molecular docking simulations is often used to enhance virtual screening efforts. nih.gov
Computational and Molecular Docking Studies in SAR Elucidation
Computational chemistry, particularly molecular docking, plays a pivotal role in elucidating the SAR of bioactive compounds. mdpi.com Molecular docking is an in silico method that predicts the preferred orientation of a ligand (like this compound) when bound to a specific target protein. core.ac.uk This technique allows researchers to visualize the interactions between the ligand and the amino acid residues in the binding site of the target. nih.gov
By analyzing the docking results, scientists can identify crucial interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govnih.gov These studies can explain, at a molecular level, why certain functional groups are essential for activity. For example, docking can confirm that hydroxyl groups at specific positions are critical because they form hydrogen bonds with key residues in an enzyme's active site. nih.gov This information is invaluable for understanding the SAR of a series of compounds and for rationally designing new derivatives with improved potency and selectivity. mdpi.com
Pre Clinical Research Models and Study Design
In Vitro Cell Culture Models Used in Biological Activity Assessment
In vitro cell culture models serve as the initial platform for evaluating the biological activities of compounds like Lespedezaflavanone D. These systems allow for high-throughput screening, detailed mechanistic studies, and the assessment of cellular responses in a controlled environment mdpi.comnews-medical.netmedipol.edu.tr. For this compound, typical in vitro investigations would focus on its potential anti-inflammatory, antioxidant, or metabolic regulatory effects, drawing from the known properties of Lespedeza flavonoids nih.govnih.gov.
Commonly utilized cell culture models include:
Immune Cells: Macrophages (e.g., RAW 264.7) or splenocytes are used to assess anti-inflammatory potential by measuring the production of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., IL-2) nih.govmdpi.com.
Cancer Cell Lines: Various human or animal cancer cell lines (e.g., HCT 116, Me45) are employed to evaluate cytotoxic, anti-proliferative, or pro-apoptotic effects medipol.edu.trresearchgate.netnih.gov.
Metabolic Cell Models: Cell lines relevant to metabolic pathways, such as adipocytes or liver cells, may be used to investigate effects on targets like peroxisome proliferator-activated receptor gamma (PPARγ) nih.gov.
Standard assays for assessing biological activity include DPPH radical scavenging assays for antioxidant capacity, enzyme inhibition assays (e.g., against tyrosinase or α-glucosidase), and cell viability assays such as MTT, LDH, or AlamarBlue to determine cytotoxicity nih.govnih.govmedipol.edu.tr. Advanced models, including 3D cell cultures and co-culture systems, are increasingly adopted to better replicate the complex in vivo microenvironment and enhance predictive accuracy mdpi.comnews-medical.netmedipol.edu.tr.
Table 1: Representative In Vitro Assays for Assessing Flavonoid Activity
| Assay Type | Target Biological Activity | Common Cell Types/Systems Used |
| DPPH Radical Scavenging | Antioxidant capacity | Chemical assay system |
| Nitric Oxide (NO) Inhibition | Anti-inflammatory effects | Macrophages (e.g., RAW 264.7), immune cells nih.govmdpi.com |
| PPARγ Ligand Activity | Metabolic regulation, antidiabetic potential | Cell lines expressing PPARγ (e.g., adipocytes) nih.gov |
| Cytotoxicity Assays (MTT, LDH) | Cell viability, anti-proliferative effects | Various cancer cell lines (e.g., HCT 116, Me45) medipol.edu.trresearchgate.netnih.gov |
| Enzyme Inhibition Assays | Specific biochemical targets (e.g., tyrosinase) | Purified enzymes or relevant cell lines nih.govnih.gov |
In Vivo Animal Models for Efficacy and Mechanistic Studies
In vivo animal models are critical for evaluating the systemic efficacy, pharmacokinetics, and detailed mechanisms of action of potential therapeutic agents like this compound. These studies provide insights into how a compound behaves within a living organism, which is essential for predicting its potential effects in humans news-medical.netresearchgate.netijrpc.comcreative-diagnostics.com. Animal models serve as an indispensable intermediary between in vitro findings and human clinical trials creative-diagnostics.com.
Selection of Appropriate Animal Species in Pre-clinical Research
The choice of animal species is a foundational element in pre-clinical study design, aiming to select models that best recapitulate human physiology and disease states researchgate.nettexilajournal.commdpi.com. Rodents, particularly mice and rats, are extensively used due to their well-established genetic backgrounds, physiological similarities to humans, and the availability of numerous disease models ijrpc.comcreative-diagnostics.comnih.gov. These species are valuable for assessing drug metabolism, efficacy, and toxicity ijrpc.com. Other species, such as rabbits or guinea pigs, may be selected for specific research questions based on their unique physiological characteristics or suitability for particular experimental protocols creative-diagnostics.com. The alignment between the animal model's biology and the human condition being studied is paramount for translational relevance researchgate.netmdpi.com.
Disease/Injury Models Utilized in Pre-clinical Assessment
The specific disease or injury models employed for this compound would be dictated by its identified biological activities. Based on the reported properties of Lespedeza species and related flavonoids, potential models could include:
Inflammatory Models: Conditions induced to mimic systemic or localized inflammation, allowing assessment of anti-inflammatory effects nih.govmdpi.com.
Metabolic Disease Models: Such as those for diabetes or metabolic syndrome, to evaluate potential antidiabetic or glucose-lowering effects nih.govnih.gov.
Cancer Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for assessing anti-tumor efficacy and mechanisms nih.govresearchgate.net.
Polycystic Ovary Syndrome (PCOS) Models: Used to evaluate the compound's impact on hormonal balance and ovarian morphology nih.gov.
Mechanistic studies within these models can involve analyzing tissue samples, blood biomarkers, and gene/protein expression to understand how this compound exerts its effects at a cellular and molecular level nih.govnih.govresearchgate.net.
Table 2: Common Animal Models and Disease Models in Pre-clinical Flavonoid Research
| Animal Species | Common Disease/Condition Models | Rationale for Use in Flavonoid Research |
| Mouse | Diabetes (e.g., STZ-induced), inflammation, tumor xenografts, PCOS, neurodegenerative models | Well-characterized, genetic tractability, diverse disease models available, cost-effectiveness nih.govijrpc.comcreative-diagnostics.comnih.govnih.gov |
| Rat | Diabetes, inflammation, metabolic syndrome, neurodegenerative models | Physiological similarities to humans, extensive research history, suitable for pharmacokinetic studies nih.govijrpc.comnih.gov |
| Rabbit | Inflammation, metabolic studies, cardiovascular models | Larger animal model for specific physiological assessments, comparative studies creative-diagnostics.com |
Considerations for Pre-clinical Program Design and Objectives
The design of a pre-clinical research program for this compound must be guided by clear objectives and a strategic approach to data acquisition. The overarching goal is to establish the compound's therapeutic potential and safety profile, providing a strong rationale for progression to human clinical trials ijrpc.comtexilajournal.comresearchgate.net. Key considerations in program design include:
Defining Objectives: Clearly stating the primary therapeutic indication and specific research questions to be addressed (e.g., efficacy against a particular disease target, elucidation of a specific pathway).
Model Selection: Choosing the most relevant and predictive in vitro and in vivo models that accurately represent the human disease or biological process of interest researchgate.nettexilajournal.commdpi.com.
Endpoint Determination: Identifying quantifiable and relevant endpoints for assessing efficacy and mechanism of action, such as changes in specific biomarkers, tumor growth inhibition, or physiological parameter normalization nih.govnih.govresearchgate.net.
Study Design: Implementing rigorous study designs, including appropriate controls, sample sizes, and statistical analysis plans, to ensure data reliability and minimize bias researchgate.netinstem.com.
Iterative Approach: Recognizing that pre-clinical development is often iterative, allowing for adjustments to study design and hypotheses based on accumulating results news-medical.nettexilajournal.com.
Software solutions designed for preclinical study management can aid in optimizing study design, ensuring data integrity, and streamlining workflows across different phases of research instem.com.
Data Generation for Investigational Product Development
The generation of comprehensive and high-quality data is fundamental to the pre-clinical stage of drug development. This data forms the basis for regulatory submissions, such as the Investigational New Drug (IND) application, and informs the design of subsequent clinical trials texilajournal.comresearchgate.net. For this compound, data generation would encompass:
Pharmacological Data: In vitro and in vivo data demonstrating the compound's efficacy in relevant disease models nih.govijrpc.comnih.govresearchgate.net. This includes identifying specific biological targets and understanding the compound's mechanism of action nih.govnih.govresearchgate.net.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: Information on how the body absorbs, distributes, metabolizes, and excretes the compound (PK), and how the compound affects the body (PD) ijrpc.comtexilajournal.com. This helps in determining appropriate dosing regimens for future studies.
Toxicology Data: Pre-clinical safety assessments to identify potential adverse effects and determine a safe starting dose for clinical trials texilajournal.com.
Formulation and Stability Data: Information on the stability and optimal formulation of this compound for administration researchgate.net.
Effective data management systems are crucial for organizing, analyzing, and reporting the vast amounts of data generated during pre-clinical studies, ensuring data integrity and compliance with Good Laboratory Practice (GLP) standards where applicable instem.comk2view.comsvv.luarxiv.org. The ultimate goal is to produce a robust dataset that clearly supports the compound's potential for clinical translation.
Compound List:
this compound
Formononetin
Lespedezaflavanone H
Apigenin
Kaempferol
Rutin
Xanthoangelol
Afzelin
Astragalin
D-pinitol
Kazinol C
Future Directions and Research Gaps
Exploration of Novel Biological Activities
Current research indicates that Lespedeza species, and by extension their constituent compounds like Lespedezaflavanone D, possess a range of beneficial properties. These include antioxidant, anti-inflammatory, antidiabetic, antibacterial, and antitumor activities nih.govresearchgate.netmdpi.comresearchgate.net. However, many of these activities are reported for crude extracts or for related compounds, necessitating targeted investigation of this compound itself.
Future research should focus on systematically screening this compound against a broader spectrum of biological targets and disease models. This could involve exploring its potential in areas such as neuroprotection, cardiovascular health, immunomodulation, and antiviral therapies. Given the general anti-inflammatory effects observed in Lespedeza species through mechanisms like NF-κB suppression mdpi.comnih.gov, investigating this compound's impact on specific inflammatory pathways or conditions like autoimmune diseases presents a promising direction. Furthermore, its potential as an antiproliferative agent against various cancer cell lines warrants deeper exploration researchgate.netresearchgate.net.
Advanced Mechanistic Elucidation of Existing Activities
While certain biological activities of this compound and related flavanones are known or suggested, the precise molecular mechanisms underlying these effects often remain underexplored. For instance, if this compound demonstrates anti-inflammatory properties, detailed studies are needed to identify the specific molecular targets, signaling pathways (e.g., MAPK, JAK-STAT), and downstream effects it modulates. Similarly, for antioxidant activity, understanding its interaction with reactive oxygen species (ROS) and its influence on cellular antioxidant defense systems requires further investigation.
Advanced mechanistic studies could involve in vitro biochemical assays, cell-based assays employing techniques like Western blotting, qPCR, and reporter gene assays, as well as in vivo studies using animal models. Investigating its potential interaction with specific enzymes, receptors, or transcription factors could reveal novel therapeutic applications and provide a stronger scientific basis for its use. For example, understanding how it modulates PPARγ activity, as seen with other Lespedeza prenylflavonoids, could be a key area nih.gov.
Development of More Efficient and Sustainable Synthetic Routes
The isolation of natural products like this compound from plant sources can be challenging due to low yields and the complex extraction and purification processes involved. While total synthesis offers an alternative, current synthetic routes may not always be optimized for scalability, cost-effectiveness, or environmental sustainability.
Future research should prioritize the development of robust, efficient, and greener synthetic methodologies for this compound. This could involve exploring novel catalytic systems, optimizing reaction conditions to improve yields and reduce the number of synthetic steps, and utilizing sustainable solvents and reagents. The application of flow chemistry or biocatalysis could also offer more sustainable and scalable production pathways. A comparative analysis of different synthetic approaches, focusing on atom economy and waste reduction, would be beneficial.
Deepening Structure-Activity Relationship Understanding
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a compound. For this compound, this involves identifying which structural features are essential for its observed biological activities and how modifications to these features might enhance efficacy or alter its pharmacological profile.
Future SAR studies should involve the synthesis and evaluation of a library of this compound analogues. Modifications could target specific functional groups, such as hydroxyls, methoxy (B1213986) groups, or the prenyl side chain, to assess their impact on activity. Computational chemistry methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by predicting binding affinities and identifying key pharmacophoric elements. This systematic approach will enable the design of more potent and selective derivatives.
Biotechnological Approaches for this compound Production
Reliance on plant extraction for natural products can be limited by factors such as geographical availability, seasonal variations, and environmental impact. Biotechnological approaches offer a sustainable alternative for producing valuable compounds.
Future research could explore the feasibility of producing this compound through plant cell cultures, microbial fermentation, or metabolic engineering. Identifying the biosynthetic pathway of this compound in Lespedeza species could pave the way for engineering microorganisms or plant cell systems to overproduce this compound. Optimizing extraction and purification protocols from natural sources to improve yield and purity also remains an important area of development.
Q & A
Q. How is Lespedezaflavanone D structurally characterized in natural product research?
this compound is characterized using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC, HSQC) identifies substituents and stereochemistry, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve absolute configurations if single crystals are obtained. For analogs like Lespedezaflavanone H, prenylation and methylation patterns are critical structural features .
Q. What analytical techniques are recommended for quantifying this compound in plant extracts?
Reversed-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) is standard. Retention time optimization is crucial; for structurally similar flavanones (e.g., Lespedezaflavanone H), retention times vary based on polarity (e.g., 12 min for prenylated derivatives vs. 4 min for methylated analogs). Calibration curves using purified standards ensure accuracy .
| Column Type | Mobile Phase | Retention Time (min) | Detection |
|---|---|---|---|
| C18 | H2O:ACN (0.1% FA) | 8–15 (varies by derivative) | UV-Vis (280 nm) |
Q. What are the challenges in isolating this compound from complex plant matrices?
Isolation involves solvent partitioning (e.g., ethyl acetate for mid-polarity compounds) followed by column chromatography (silica gel, Sephadex LH-20). Challenges include:
- Co-elution with structurally similar flavonoids.
- Low abundance in crude extracts, requiring large biomass.
- Sensitivity to light/oxidation during fractionation (use amber glassware, nitrogen atmosphere) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo studies of this compound?
Discrepancies often arise from poor bioavailability or metabolite formation. Methodological solutions:
- Pharmacokinetic profiling : Measure plasma concentrations via LC-MS/MS to assess absorption.
- Metabolite identification : Incubate with liver microsomes to identify active/inactive derivatives.
- Dosing regimens : Use sustained-release formulations or repeated dosing in animal models to mimic therapeutic exposure .
Q. What strategies optimize this compound’s stability in experimental conditions?
Stability is influenced by pH, temperature, and solvent systems. Best practices:
Q. How do structural modifications (e.g., prenylation, methylation) influence this compound’s PPARγ modulation?
Prenylation enhances lipophilicity and membrane interaction, while methylation affects hydrogen bonding with PPARγ’s ligand-binding domain. Methodological approaches:
- Docking studies : Compare binding affinities of derivatives using AutoDock Vina.
- Site-directed mutagenesis : Validate key residues (e.g., Ser289, His323) in PPARγ via CRISPR-Cas9.
- Adipogenesis assays : Quantify lipid accumulation in 3T3-L1 cells treated with analogs .
Handling Data Contradictions
Q. How should researchers reconcile conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?
Context-dependent behavior requires:
- Dose-response curves : Test across a wide range (nM–µM) to identify biphasic effects.
- Cell-free vs. cellular assays : Compare DPPH radical scavenging (chemical antioxidant) vs. intracellular ROS (pro-oxidant in cancer cells).
- Redox environment analysis : Measure glutathione levels and catalase activity in treated cells .
Methodological Best Practices
- Data presentation : Group results by biological endpoints (e.g., anti-inflammatory, metabolic) using tables/figures. Avoid duplicating data in text and visuals .
- Replication : Share detailed protocols for chromatography (column dimensions, flow rates) and spectroscopy (NMR acquisition parameters) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
